

Application Notes and Protocols: Broth Microdilution Assay for Sch 25393

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Compound of Interest

Compound Name: Sch 25393

Cat. No.: B1681536

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This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of **Sch 25393**, a fluorinated analogue of thiamphenicol, using the broth microdilution assay. This method is a standard for assessing the in vitro antimicrobial susceptibility of bacteria.

Introduction

Sch 25393 is a potent antibacterial agent.^[1] It is a fluorinated analogue of thiamphenicol and demonstrates improved activity against strains resistant to chloramphenicol and thiamphenicol due to the production of acetyltransferases.^[2] The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.^{[3][4][5][6]} This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).^{[7][8]}

Data Presentation

The following table summarizes the reported in vitro antibacterial activity of **Sch 25393** against various bacterial species, presented as MIC90 values (the concentration at which 90% of isolates are inhibited).

Bacterial Species	MIC90 (mg/L)
Staphylococcus aureus	6.25
Escherichia coli	50
Klebsiella spp.	>100
Enterobacter spp.	>100
Citrobacter spp.	25
Proteus vulgaris	25
Proteus mirabilis	25

Data sourced from MedChemExpress.[\[1\]](#)

Experimental Protocol

This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of **Sch 25393**.

Materials:

- **Sch 25393**
- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strains for testing
- Sterile saline (0.85% w/v) or phosphate-buffered saline (PBS)
- Spectrophotometer
- Sterile pipette tips and multichannel pipettes
- Incubator (35°C ± 2°C)

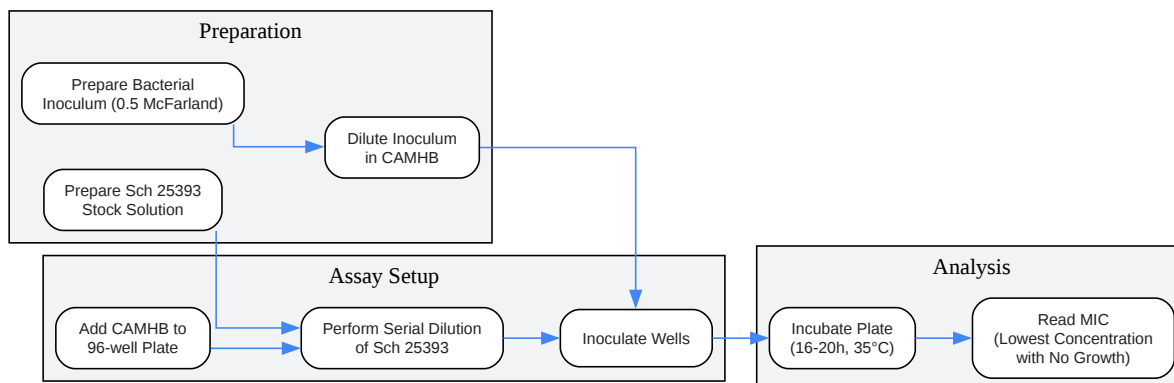
- Appropriate personal protective equipment (PPE)

Procedure:

- Preparation of **Sch 25393** Stock Solution:
 - Prepare a stock solution of **Sch 25393** in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
 - Further dilute the stock solution in CAMHB to create a working solution at a concentration twice the highest desired final concentration in the microtiter plate.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.
 - Suspend the colonies in sterile saline or PBS.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. This can be done visually or using a spectrophotometer (OD600 of 0.08-0.1).
 - Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate. This typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension.
- Preparation of Microtiter Plates:
 - Dispense 100 μ L of CAMHB into all wells of a 96-well microtiter plate.
 - Add 100 μ L of the working **Sch 25393** solution to the first well of each row to be tested, resulting in a total volume of 200 μ L.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second well. Mix thoroughly and repeat this process across the row to the desired final concentration. Discard 100 μ L from the last well containing the drug. This will result in wells with 100 μ L of varying concentrations of **Sch 25393**.

- The last two wells of a row should be reserved for controls:
 - Growth Control: 100 μ L of CAMHB without the antimicrobial agent.
 - Sterility Control: 100 μ L of uninoculated CAMHB.
- Inoculation:
 - Add 10 μ L of the prepared bacterial inoculum (from step 2) to each well, except for the sterility control well. This brings the final volume in each well to 110 μ L.
- Incubation:
 - Seal the microtiter plates (e.g., with an adhesive film) to prevent evaporation.
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the Results:
 - Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of **Sch 25393** at which there is no visible growth (i.e., the first clear well).
 - Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
 - For easier interpretation, a growth indicator dye, such as resazurin, can be added.^[4]

Experimental Workflow



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Caption: Workflow for the broth microdilution assay of **Sch 25393**.

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